molecular formula C14H16ClO4P B14334964 Dimethyl(diphenyl)phosphanium perchlorate CAS No. 105875-81-8

Dimethyl(diphenyl)phosphanium perchlorate

Cat. No.: B14334964
CAS No.: 105875-81-8
M. Wt: 314.70 g/mol
InChI Key: NGQCAJUXASHYDE-UHFFFAOYSA-M
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Description

Dimethyl(diphenyl)phosphanium perchlorate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and two methyl groups, with a perchlorate anion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(diphenyl)phosphanium perchlorate can be synthesized through the reaction of dimethyl(diphenyl)phosphine with perchloric acid. The reaction typically involves the following steps:

    Preparation of Dimethyl(diphenyl)phosphine: This precursor is synthesized by reacting diphenylphosphine with methyl iodide in the presence of a base such as sodium hydride.

    Formation of this compound: The dimethyl(diphenyl)phosphine is then reacted with perchloric acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of specialized equipment to handle the reactive and potentially hazardous chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(diphenyl)phosphanium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to regenerate the parent phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or alkoxides are commonly employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Regenerated dimethyl(diphenyl)phosphine.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Dimethyl(diphenyl)phosphanium perchlorate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl(diphenyl)phosphanium perchlorate involves its interaction with various molecular targets. The phosphorus atom can form bonds with other atoms or molecules, facilitating various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl and methyl groups attached to the phosphorus atom.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphenylphosphine: Similar in structure but with only one phenyl group.

    Diphenylphosphine: Lacks the methyl groups present in dimethyl(diphenyl)phosphanium perchlorate.

    Triphenylphosphine: Contains three phenyl groups and no methyl groups.

Uniqueness

This compound is unique due to the combination of its phenyl and methyl groups, which impart distinct electronic and steric properties. This makes it a versatile reagent in various chemical reactions and applications.

Properties

CAS No.

105875-81-8

Molecular Formula

C14H16ClO4P

Molecular Weight

314.70 g/mol

IUPAC Name

dimethyl(diphenyl)phosphanium;perchlorate

InChI

InChI=1S/C14H16P.ClHO4/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)5/h3-12H,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

NGQCAJUXASHYDE-UHFFFAOYSA-M

Canonical SMILES

C[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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